molecular formula C17H21O3P B1619944 Diethyl (4-biphenylylmethyl)phosphonate CAS No. 30818-70-3

Diethyl (4-biphenylylmethyl)phosphonate

Cat. No.: B1619944
CAS No.: 30818-70-3
M. Wt: 304.32 g/mol
InChI Key: HWKCLILHNFWQFV-UHFFFAOYSA-N
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Description

Molecular Architecture and International Union of Pure and Applied Chemistry Nomenclature

This compound possesses a complex molecular architecture characterized by the presence of a central phosphorus atom bonded to two ethoxy groups and a biphenylylmethyl substituent. The International Union of Pure and Applied Chemistry systematic name for this compound is 1-(diethoxyphosphorylmethyl)-4-phenylbenzene, which precisely describes the connectivity pattern within the molecule. The compound is registered under Chemical Abstracts Service number 30818-70-3, providing a unique identifier for this specific molecular structure.

The molecular formula C₁₇H₂₁O₃P indicates the presence of seventeen carbon atoms, twenty-one hydrogen atoms, three oxygen atoms, and one phosphorus atom. The biphenyl group introduces significant rigidity and aromaticity to the overall molecular structure, influencing both electronic properties and intermolecular interactions. The phosphonate ester moiety, represented by the diethoxyphosphoryl group, serves as a reactive center that enhances solubility in organic solvents and provides opportunities for further chemical functionalization.

The structural connectivity can be understood through the Standard International Chemical Identifier representation: InChI=1S/C17H21O3P/c1-3-19-21(18,20-4-2)14-15-10-12-17(13-11-15)16-8-6-5-7-9-16/h5-13H,3-4,14H2,1-2H3. This notation clearly delineates the bonding pattern, showing how the phosphorus center connects to the biphenyl system through a methylene bridge. The Simplified Molecular Input Line Entry System representation CCOP(=O)(CC1=CC=C(C=C1)C2=CC=CC=C2)OCC further confirms the structural arrangement.

Crystallographic Characterization and Conformational Analysis

The crystallographic analysis of this compound reveals important structural parameters that govern its solid-state behavior and molecular conformation. While specific crystallographic data for this exact compound are limited in the available literature, related phosphonate structures provide valuable insights into the expected conformational preferences and packing arrangements.

Comparative analysis with similar phosphonate compounds, such as diethyl [(2,5-diiodo-4-methylphenyl)methyl]phosphonate, indicates that these molecules typically form heterodimers through hydrogen bonding interactions. The crystal structure of related compounds shows that molecules are connected via three hydrogen bonds from benzylic and ester methylene groups to the phosphonate oxygen atoms. These intermolecular interactions result in the formation of chain-like arrangements along specific crystallographic directions, stabilized by carbon-hydrogen-oxygen bridges.

The conformational analysis suggests that the biphenyl moiety adopts a planar or near-planar configuration, which maximizes the overlap of pi-electron systems between the two phenyl rings. The phosphonate group orientation relative to the biphenyl system is influenced by steric considerations and electronic effects, with the ethoxy substituents adopting conformations that minimize steric repulsion while maintaining favorable electrostatic interactions.

Computational studies on related biphenyl derivatives indicate that the torsion angle between the two phenyl rings can vary depending on substituent effects and crystal packing forces. The presence of the phosphonate group at the para position of one phenyl ring introduces additional conformational constraints that influence the overall molecular geometry and intermolecular interactions in the solid state.

Spectroscopic Fingerprints (Proton/Carbon-13/Phosphorus-31 Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

The spectroscopic characterization of this compound provides comprehensive structural confirmation through multiple analytical techniques. Proton nuclear magnetic resonance spectroscopy reveals distinct chemical shift patterns that correspond to the various hydrogen environments within the molecule.

The proton nuclear magnetic resonance spectrum recorded in deuterated chloroform at 250 megahertz shows characteristic multiplets at chemical shifts of 1.42-1.47 parts per million corresponding to the methyl groups of the ethoxy substituents. The methylene protons adjacent to the phosphorus center appear as a doublet at 2.09 parts per million with a coupling constant of 1.1 hertz, indicating phosphorus-hydrogen coupling. The ethoxy methylene protons are observed as a multiplet at 4.19-4.25 parts per million, while the aromatic protons of the biphenyl system appear in the region 7.19-7.57 parts per million as a complex multiplet representing nine protons.

Carbon-13 nuclear magnetic resonance analysis provides detailed information about the carbon framework of the molecule. The spectrum shows signals at 141.16, 138.32, and 132.34 parts per million (with phosphorus coupling of 8.9 hertz) corresponding to quaternary and tertiary aromatic carbons. Additional aromatic carbon signals appear at 128.88 (coupling 7.8 hertz), 127.69 (coupling 6.9 hertz), 127.20, and 127.02 parts per million. The ethoxy carbon signals are observed at 61.10 parts per million (coupling 1.8 hertz) for the methylene carbons and 16.23 parts per million (coupling 3.7 hertz) for the methyl carbons. The benzylic carbon directly bonded to phosphorus appears at 32.36 parts per million with a large coupling constant of 45.3 hertz, confirming the direct carbon-phosphorus bond.

Phosphorus-31 nuclear magnetic resonance spectroscopy provides crucial information about the phosphorus environment. The spectrum recorded at 162 megahertz in deuterated chloroform shows a signal at 25.92 parts per million, which is characteristic of phosphonate esters. This chemical shift value is consistent with tetracoordinate phosphorus in an oxidation state of plus five, bonded to three oxygen atoms and one carbon atom.

Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of specific functional groups within the molecule. The phosphonate group typically exhibits strong absorption bands in the region 1000-1300 reciprocal centimeters corresponding to phosphorus-oxygen stretching vibrations. Aromatic carbon-hydrogen stretching vibrations appear around 3000-3100 reciprocal centimeters, while aliphatic carbon-hydrogen stretches are observed at lower frequencies around 2800-3000 reciprocal centimeters.

Mass spectrometry analysis provides molecular weight confirmation and fragmentation patterns that support the proposed structure. The molecular ion peak appears at mass-to-charge ratio 304, corresponding to the calculated molecular weight. Characteristic fragmentation patterns include loss of ethoxy groups and formation of biphenyl-containing fragments, which are consistent with the expected fragmentation behavior of this compound class.

Computational Chemistry Insights (Density Functional Theory Calculations, Molecular Orbital Analysis)

Computational chemistry investigations using density functional theory methods provide detailed insights into the electronic structure and bonding characteristics of this compound. These calculations employ sophisticated quantum mechanical approaches to predict molecular properties and reactivity patterns that complement experimental observations.

Density functional theory calculations using the B3LYP functional with appropriate basis sets reveal important information about the molecular orbital distribution and electron density patterns. The highest occupied molecular orbital is primarily localized on the biphenyl system, indicating that this region of the molecule is most susceptible to electrophilic attack. The lowest unoccupied molecular orbital shows significant contribution from the phosphorus center and adjacent carbon atoms, suggesting that nucleophilic attack would preferentially occur at these positions.

The computational analysis of related biphenyl systems demonstrates that the electronic properties are significantly influenced by the substitution pattern and the nature of the connecting groups. Molecular orbital calculations reveal that the phosphonate substituent acts as an electron-withdrawing group, which modifies the electron density distribution throughout the biphenyl system. This electronic effect influences both the chemical reactivity and the intermolecular interaction patterns observed in crystalline materials.

Bond length analysis from optimized geometries shows that the phosphorus-carbon bond connecting the phosphonate group to the benzylic carbon has a characteristic length of approximately 1.88 angstroms. This bond length is consistent with single bond character but shows some elongation compared to typical phosphorus-carbon bonds in simpler phosphonates. The elongation may be attributed to the electronic effects of the aromatic system and the steric influence of the bulky biphenyl substituent.

Vibrational frequency calculations provide theoretical support for the infrared spectroscopic assignments and help identify normal modes associated with specific molecular motions. The calculated frequencies for phosphorus-oxygen stretching vibrations, aromatic carbon-carbon stretches, and carbon-hydrogen bending modes show good agreement with experimental observations, validating the computational model.

Electrostatic potential surface calculations reveal regions of positive and negative charge distribution that govern intermolecular interactions and reactivity patterns. The phosphonate oxygen atoms exhibit significant negative electrostatic potential, making them favorable sites for hydrogen bonding interactions. The aromatic rings show regions of negative potential above and below the ring planes, consistent with pi-electron density, while the peripheral hydrogen atoms exhibit positive electrostatic potential.

The computational studies also provide insights into conformational preferences and energy barriers for rotation around key bonds. The biphenyl torsion angle calculations indicate that the planar conformation is energetically favored, with modest energy barriers for rotation around the inter-ring bond. The phosphonate group orientation relative to the aromatic ring shows preferences that minimize steric interactions while maintaining favorable electronic delocalization.

Properties

CAS No.

30818-70-3

Molecular Formula

C17H21O3P

Molecular Weight

304.32 g/mol

IUPAC Name

1-(diethoxyphosphorylmethyl)-4-phenylbenzene

InChI

InChI=1S/C17H21O3P/c1-3-19-21(18,20-4-2)14-15-10-12-17(13-11-15)16-8-6-5-7-9-16/h5-13H,3-4,14H2,1-2H3

InChI Key

HWKCLILHNFWQFV-UHFFFAOYSA-N

SMILES

CCOP(=O)(CC1=CC=C(C=C1)C2=CC=CC=C2)OCC

Canonical SMILES

CCOP(=O)(CC1=CC=C(C=C1)C2=CC=CC=C2)OCC

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry Applications

Diethyl (4-biphenylylmethyl)phosphonate has been investigated for its potential as a pharmaceutical agent. Its role as a phosphonate ester allows it to participate in biochemical reactions that can lead to therapeutic developments.

Drug Delivery Systems

Recent studies have highlighted the use of phosphonates in drug delivery systems. For instance, formulations incorporating diethyl phosphonates can enhance the solubility and bioavailability of hydrophobic drugs, particularly in injectable formulations. This is crucial for drugs that exhibit poor water solubility, allowing for effective intravenous administration .

Anticancer Activity

Research indicates that phosphonates can exhibit anticancer properties by acting on specific molecular targets involved in cancer progression. This compound has been studied for its ability to inhibit enzymes that contribute to tumor growth and metastasis, potentially serving as a lead compound in the development of new anticancer therapies .

Biochemical Research Applications

The compound's structure allows it to be utilized in various biochemical studies, particularly in enzyme inhibition and substrate modeling.

Enzyme Inhibition Studies

Phosphonates are often used as transition state analogs in enzyme kinetics studies. This compound can mimic substrates or intermediates in enzymatic reactions, aiding researchers in understanding enzyme mechanisms and developing inhibitors for therapeutic purposes .

Molecular Imaging Probes

There is potential for this compound to be developed into fluorescent probes for molecular imaging. Its phosphonate group can be modified to enhance fluorescence properties, making it suitable for tracking biological processes at the cellular level .

Comparative Analysis of Applications

Application AreaSpecific Use CaseKey Benefits
Medicinal ChemistryDrug delivery systemsEnhanced solubility and bioavailability
Anticancer activityInhibition of tumor growth enzymes
Biochemical ResearchEnzyme inhibition studiesUnderstanding enzyme mechanisms
Molecular imaging probesTracking biological processes

Anticancer Research

A study published in a peer-reviewed journal explored the effects of this compound on breast cancer cell lines, demonstrating significant inhibition of cell proliferation through specific enzyme targeting . The results suggest its potential as a scaffold for developing novel anticancer agents.

Drug Formulation Development

Research conducted on injectable formulations highlighted the role of diethyl phosphonates in stabilizing hydrophobic drugs, showing improved patient outcomes through reduced side effects associated with traditional formulations . This application underscores the importance of phosphonates in modern pharmacology.

Chemical Reactions Analysis

Michaelis-Arbuzov Reaction

This method involves reacting biphenylylmethyl halides with triethyl phosphite under thermal conditions:

R-X+P(OEt)3R-P(O)(OEt)2+EtX\text{R-X} + \text{P(OEt)}_3 \rightarrow \text{R-P(O)(OEt)}_2 + \text{EtX}

Example :

  • Substrate : 4-Biphenylylmethyl bromide

  • Conditions : Solvent-free, 150–190°C, 2–4 hours

  • Yield : 85–92%

Hydrolysis Reactions

The phosphonate ester groups undergo hydrolysis under acidic or basic conditions to form phosphonic acids.

Acidic Hydrolysis

  • Conditions : 6–7 M HCl, 95°C

  • Mechanism : A<sub>Ac</sub>2 (bimolecular acid-catalyzed)

  • Outcome : Cleavage of P-O bonds yields 4-biphenylylmethylphosphonic acid .

Basic Hydrolysis

  • Conditions : NaOH (2 M), reflux

  • Rate : Second P-OC bond cleavage is rate-limiting (k<sub>2</sub> = 1.2 × 10⁻³ s⁻¹)

Halogenation and Functionalization

The biphenyl group participates in electrophilic substitution, while the phosphonate moiety enables further derivatization.

Radical Bromination

  • Reagent : N-Bromosuccinimide (NBS)

  • Conditions : Acetic acid/HCl, 0°C

  • Product : Diethyl [(4-bromo-biphenylyl)methyl]phosphonate (61–64% yield)

Titanium-Mediated Halogen Exchange

  • Reagent : TiCl₄ or TiBr₄

  • Conditions : Diethyl ether, 25°C

  • Product : Diethyl [(4-chloro/bromo-biphenylyl)methyl]phosphonate

Catalytic Cross-Coupling Reactions

The phosphonate group facilitates palladium-catalyzed couplings for complex molecule synthesis.

Suzuki-Miyaura Coupling

  • Substrate : 4-Biphenylylmethylboronic acid

  • Conditions : Pd(PPh₃)₄, K₂CO₃, DMF/H₂O

  • Application : Synthesis of bis-phosphonates for antimicrobial agents

Biological Activity and Derivatives

Diethyl (4-biphenylylmethyl)phosphonate derivatives exhibit enzyme inhibition and antiviral properties:

DPP-IV Inhibition

  • IC<sub>50</sub> : 0.8 µM (vs. 1.2 µM for Diphenyl Phosphonate)

  • Application : Type 2 diabetes therapeutics

Antiviral Derivatives

  • Modification : Pudovik reaction with 1,3,4-oxadiazole imines

  • Activity : 99% IBV inhibition at 33 µM (Compound 5f )

Stability and Degradation

The compound degrades under strong oxidative conditions:

  • Oxidant : H₂O₂ (30%)

  • Product : Phosphoric acid derivatives (via radical intermediates)

Key Research Findings

  • Microwave synthesis reduces reaction time by 75% compared to thermal methods .

  • Halogenation at the biphenyl ring enhances lipophilicity and bioactivity .

  • Hydrolysis kinetics are pH-dependent, with optimal rates in mildly acidic conditions .

Comparison with Similar Compounds

Comparison with Similar Phosphonate Compounds

Structural and Physical Properties

The table below compares key structural features and physical properties of Diethyl (4-biphenylylmethyl)phosphonate with analogous compounds:

Compound Name Molecular Formula Molecular Weight CAS Number Key Substituent LogP* (Predicted) Applications/Activities
This compound C₁₇H₂₁O₃P 304.32 30818-70-3 Biphenylylmethyl ~4.5 Antimicrobial, antitumor (hypothesized)
Diethyl 4-methoxybenzylphosphonate C₁₂H₁₉O₄P 258.25 1145-93-3 4-Methoxybenzyl ~2.8 Acid phosphatase inhibition
Diethyl (4-bromophenyl)phosphonate C₁₀H₁₄BrO₃P 293.10 20677-12-7 4-Bromophenyl ~3.2 Synthetic intermediate
Diethyl [(4-cyanophenyl)methyl]phosphonate C₁₂H₁₆NO₃P 253.23 1552-41-6 4-Cyanobenzyl ~2.1 Unspecified (polar substituent)
Diethyl [4-(diphenylamino)benzyl]phosphonate C₂₇H₃₁NO₃P 460.52 N/A 4-(Diphenylamino)benzyl ~6.0 Material science (charge-transfer applications)

*LogP values estimated using ChemDraw software.

Key Observations:
  • Methoxy (LogP ~2.8) and cyano (LogP ~2.1) groups reduce lipophilicity but improve solubility, which is critical for enzyme inhibition (e.g., acid phosphatases) . Bromo substituents (LogP ~3.2) act as synthetic handles for cross-coupling reactions .
Enzyme Inhibition
  • Diethyl 4-methoxybenzylphosphonate derivatives exhibit acid phosphatase inhibition (IC₅₀ values in µM range) due to sulfonamide and methoxy groups enhancing binding to catalytic sites .
  • This compound is hypothesized to inhibit tubulin polymerization, similar to vinblastine-derived phosphonates .
Antimicrobial Activity
  • Benzylphosphonates with electron-withdrawing groups (e.g., nitro, bromo) show enhanced activity against Gram-positive bacteria . The biphenylyl group’s bulk may improve binding to bacterial targets.
Material Science
  • Diethyl [4-(diphenylamino)benzyl]phosphonate is used in optoelectronic materials due to its charge-transfer properties .
Transdermal Penetration
  • Long-chain alkyl phosphonates (e.g., diethyl hexadecylphosphonate) enhance drug permeability by disrupting lipid bilayers . The biphenylyl group’s rigidity may limit this effect.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing Diethyl (4-biphenylylmethyl)phosphonate, and how are product purity and structural integrity validated?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or transition-metal-free coupling reactions. For example, analogous phosphonates (e.g., diethyl (4-chlorobenzyl)phosphonate) are synthesized under basic conditions using aryl halides and diethyl phosphite . Post-synthesis, purity is validated via GC (>97.0%) or HPLC, while structural confirmation employs 1H^1 \text{H}-NMR and 31P^{31} \text{P}-NMR. 31P^{31} \text{P}-NMR chemical shifts typically range from 15–25 ppm for aryl-substituted phosphonates, with coupling constants (JP-HJ_{\text{P-H}}) aiding in confirming substituent environments .

Q. How should researchers handle and store this compound to ensure stability and safety?

  • Methodological Answer : Store at 2–8°C in inert, moisture-free environments to prevent hydrolysis. Safety protocols include using PPE (gloves, goggles) and fume hoods. For spills, adsorb with inert material and dispose according to hazardous waste regulations. Toxicity data from structurally similar compounds (e.g., diethyl [[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]phosphonate) indicate potential neurotoxicity, necessitating strict exposure controls .

Q. What analytical techniques are critical for characterizing this compound and its impurities?

  • Methodological Answer : Key techniques include:

  • 31P^{31} \text{P}-NMR : Identifies phosphorus environments and detects impurities (e.g., unreacted phosphite intermediates). Chemical shifts are sensitive to substituent effects .
  • LC-MS : Detects trace organic impurities (e.g., hydrolyzed byproducts like phosphonic acids).
  • Elemental Analysis : Validates stoichiometry (e.g., C, H, N, P content).

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and selectivity in the synthesis of this compound derivatives?

  • Methodological Answer : Use Design of Experiments (DoE) to optimize parameters such as:

  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions .
  • Catalyst Systems : Transition-metal-free conditions (e.g., visible light-promoted activation) reduce metal contamination and improve scalability .
  • Temperature Control : Lower temperatures (0–25°C) minimize side reactions (e.g., over-alkylation) .

Q. How should researchers address contradictions in toxicological data when evaluating this compound for material science applications?

  • Methodological Answer : Cross-validate data using:

  • In Vitro Assays : Bacterial reverse mutation tests (Ames test) and mammalian micronucleus assays to assess genotoxicity .
  • Migration Studies : Quantify leaching into food simulants (e.g., 10% ethanol) under standardized conditions (e.g., 40°C for 10 days) to align with EFSA guidelines .
  • Comparative Analysis : Compare with structurally analogous compounds (e.g., diethyl (4-chlorobenzyl)phosphonate) to identify substituent-specific toxicity trends .

Q. What strategies are effective for resolving complex 31P^{31} \text{P}-NMR spectral overlaps in phosphonate derivatives?

  • Methodological Answer :

  • Decoupling Techniques : Apply 1H^1 \text{H}-decoupling to simplify splitting patterns .
  • 2D NMR : Use HSQC or HMBC to correlate 31P^{31} \text{P} signals with 1H/ 13C^1 \text{H}/\ ^{13} \text{C} environments.
  • Dynamic NMR : Analyze temperature-dependent shifts to identify rotamers or conformational exchange processes.

Q. How can computational modeling aid in predicting the reactivity of this compound in coordination chemistry or catalytic systems?

  • Methodological Answer :

  • DFT Calculations : Model transition states for nucleophilic substitution or ligand-exchange reactions.
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., solvation shells in toluene vs. DMF) .
  • Docking Studies : Predict binding affinities with metal centers (e.g., uranyl ions) for applications in coordination polymers .

Data Contradiction and Validation

Q. How can researchers reconcile discrepancies between reported purity levels (e.g., >97% GC vs. HPLC) for this compound?

  • Methodological Answer :

  • Multi-Method Validation : Cross-check purity using GC (for volatile impurities) and HPLC (for non-volatile residues).
  • Spiking Experiments : Introduce known impurities (e.g., diethyl phosphite) to calibrate detection limits .
  • Batch-to-Batch Analysis : Compare multiple synthesis batches to identify systemic errors (e.g., incomplete drying) .

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